Decyl 3-hydroxybutanoate

Description

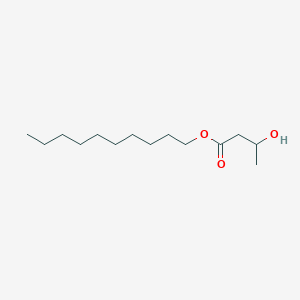

Decyl 3-hydroxybutanoate is an ester derived from 3-hydroxybutanoic acid and decyl alcohol. The compound combines a long decyl chain with a hydroxy-substituted butanoate backbone, which may influence its solubility, stability, and applications in industries such as cosmetics, polymers, or pharmaceuticals.

Properties

CAS No. |

143894-92-2 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

decyl 3-hydroxybutanoate |

InChI |

InChI=1S/C14H28O3/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h13,15H,3-12H2,1-2H3 |

InChI Key |

YAJRQPDETHKLGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-Hydroxybutanoate (CAS 5405-41-4)

Molecular Formula : C₆H₁₂O₃

Molecular Weight : 132.16 g/mol

Key Properties :

- Hydrogen Bonding: 3 hydrogen bond acceptors and 1 hydrogen bond donor (hydroxy group) .

- Lipophilicity : Predicted logP (iLOGP) of 0.68, indicating moderate hydrophobicity .

- Bioavailability : High gastrointestinal absorption (94.47%) and low blood-brain barrier penetration .

- Applications: Potential use in pharmaceuticals due to its esterase-sensitive structure, which may enable controlled drug release.

Comparison with Decyl 3-Hydroxybutanoate:

- The ethyl ester has a shorter alkyl chain (C₂ vs. C₁₀), leading to lower molecular weight and higher solubility in polar solvents.

- The hydroxy group in both compounds enhances hydrogen bonding, but the decyl chain in this compound would increase lipophilicity and membrane permeability.

Decyl Acrylate (CAS 2156-96-9)

Molecular Formula : C₁₃H₂₄O₂

Molecular Weight : 212.33 g/mol

Key Properties :

- Reactivity : Contains an acrylate group (α,β-unsaturated ester), making it polymerizable .

- Applications : Used in adhesives, coatings, and resins due to its ability to form cross-linked polymers .

Comparison with this compound:

- Decyl acrylate lacks a hydroxy group, reducing hydrogen-bonding capacity and increasing hydrophobicity.

- The presence of a reactive double bond in acrylates enables industrial polymerization, whereas this compound’s hydroxy group may limit thermal stability in polymer applications.

Methyl Decanoate (CAS 110-42-9)

Molecular Formula : C₁₁H₂₂O₂

Molecular Weight : 186.29 g/mol

Key Properties :

- Physical State : Liquid at room temperature, commonly used as a biodiesel additive or solvent .

- Lipophilicity : Higher logP (~4.5) due to the saturated decyl chain and absence of polar functional groups .

Comparison with this compound:

- The absence of a hydroxy group in methyl decanoate enhances its stability in high-temperature applications like biodiesel.

Methyl 2-Benzoylamino-3-Oxobutanoate (CAS Not Provided)

Key Properties :

- Reactivity: Used as a precursor in synthesizing heterocyclic compounds (e.g., quinolines and imidazoles) via cyclization reactions .

- Functional Groups : Contains an amide and ketone group, enabling diverse chemical modifications .

Comparison with this compound:

- The aromatic amide and ketone groups in this compound contrast with the aliphatic hydroxyester structure of this compound.

- This compound’s long alkyl chain may hinder its use in fine chemical synthesis compared to smaller, more reactive esters.

Research Findings and Industrial Implications

- Methyl Decanoate: While stable for biofuels, its lack of functional groups reduces versatility in fine chemistry compared to hydroxy-substituted esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.